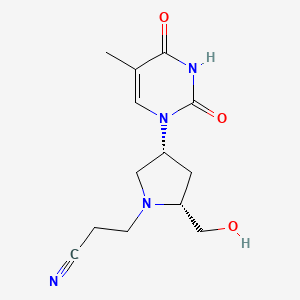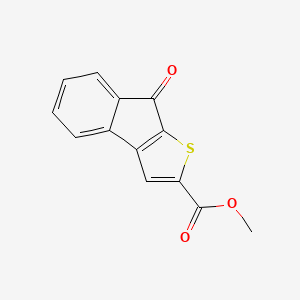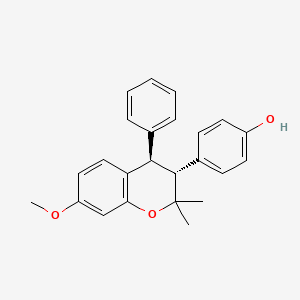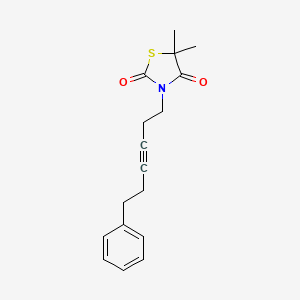
5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 373551 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Chemical Reduction: Using reducing agents to convert precursor molecules into the desired compound.
Electrochemical Methods: Employing electrical currents to drive chemical reactions.
Sonochemical Methods: Utilizing ultrasonic waves to enhance reaction rates and yields.
Industrial production methods typically involve scaling up these laboratory techniques to produce larger quantities of the compound while maintaining purity and consistency.
Análisis De Reacciones Químicas
NSC 373551 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 373551 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which NSC 373551 exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
NSC 373551 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 83244: Known for its interactions with various enzymes and receptors.
NSC 3361: Studied for its effects on neurophysiological processes.
These compounds share some properties with NSC 373551 but differ in their specific interactions, applications, and mechanisms of action.
Propiedades
Número CAS |
86106-16-3 |
|---|---|
Fórmula molecular |
C17H19NO2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-(6-phenylhex-3-ynyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19NO2S/c1-17(2)15(19)18(16(20)21-17)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,6,9-10,13H2,1-2H3 |
Clave InChI |
URSQTZAJJKXECC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)S1)CCC#CCCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



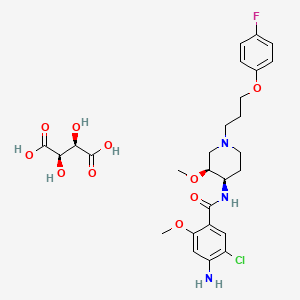
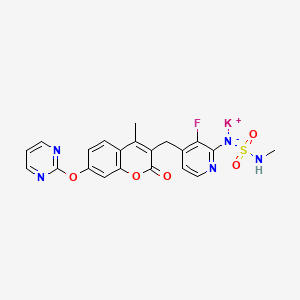

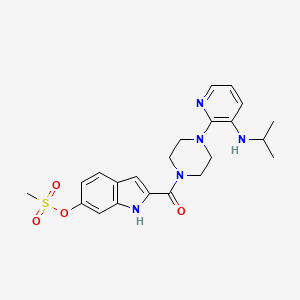
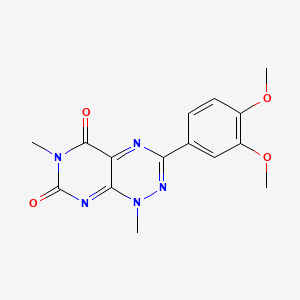

![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
